2-NPIP , 1-Methyl-2-(4-(naphthalen-2-yl)phenyl)-1H-iMidazo[4,5
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Overview
Description
“3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline” is a complex organic compound. It has been studied for its potential applications in various fields such as electronic, optical, and sensor devices . The large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .
Synthesis Analysis
The synthesis of this compound involves the use of a ditopic ligand with coordination centers of different types . The ligand contains a 1,10-phenanthroline fragment for Ru(II) coordination and an azadithiacrown ether moiety for Cu(II) cation binding . The first step involves the synthesis of a new ruthenium complex, followed by its complexation with Cu(II) perchlorate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a large π-conjugated structure of the imidazo[4,5-f][1,10]-phenanthroline fragment . This structure, combined with the ease of modification with donor and acceptor substituents, allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use as a ligand in the formation of metal complexes . These complexes are often characterized by their ability for charge or energy transfer, noticeable photo- or electroluminescence, biological activity, nonlinear optical properties, or their ability to form MOF (metal-organic framework) structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its large π-conjugated structure, which allows spontaneous intermolecular organization, provides a high degree of electron delocalization and a low energy of electronic transition .Scientific Research Applications
Photophysical Properties and Coordination Polymers
Research has explored the synthesis and photophysical properties of coordination polymers using ligands structurally related to 3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline. For instance, studies have been conducted on complexes with aromatic acid and N-heterocyclic ligands, demonstrating interesting structural properties and fluorescence spectra. These include arm-shaped chain structures and ladder chain structures formed through various bonding interactions (Yan et al., 2013).
Photophysical and Oxygen-Sensing Properties
Another area of interest is in the development of copper(I) complexes with photophysical and oxygen-sensing properties. Copper(I) complexes with similar ligands have been synthesized and characterized, showing broadband emission in the solid state and sensitivity to oxygen concentration. These findings are significant for potential applications in oxygen-sensing technologies (Shi & Li, 2009).
Photoluminescence Properties
Research on europium complexes with ligands related to the specified compound has shown promising results in the field of photoluminescence. Such complexes display characteristic Eu3+ emissions, indicating efficient sensitization by the ligand and high-intensity photoluminescence. This makes them relevant for applications requiring monochromic light with high intensity (Shi et al., 2012).
DNA-Binding, Photocleavage, and Cytotoxicity
Novel oxovanadium complexes based on imidazole[4,5-f][1,10]phenanthroline derivatives have been synthesized and studied for their DNA-binding properties, photocleavage capabilities, and in vitro cytotoxicity. These complexes have demonstrated potential as therapeutic agents due to their ability to bind to DNA and exhibit antiproliferative activity (Ying et al., 2014).
Electronic/Substituent Influence on Imidazole Ring
Research has also investigated the influence of electronic and substituent factors on the imidazole ring donor-acceptor capacities using frameworks similar to the specified compound. This study provides insights into how electron density influences the donor capacity of N-base electrons, which is crucial for understanding and designing compounds with specific electronic properties (Eseola et al., 2012).
Computational and Spectroscopic Studies
Computational and spectroscopic studies have been conducted on imidazole-fused phenanthroline derivatives, which are structurally related to the compound . These studies have helped in understanding the effects of aryl substituents on photophysical properties, contributing to the design of materials for optoelectronic applications (Wang et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
3-methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4/c1-34-29-25-9-5-17-32-27(25)26-24(8-4-16-31-26)28(29)33-30(34)21-13-10-20(11-14-21)23-15-12-19-6-2-3-7-22(19)18-23/h2-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVILDUORGWESI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C4=C2C=CC=N4)N=CC=C3)N=C1C5=CC=C(C=C5)C6=CC7=CC=CC=C7C=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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